1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)sulfonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound “1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)sulfonyl]-1,5-dihydro-2H-pyrrol-2-one” is a complex organic molecule. It contains several functional groups, including a benzyl group, a chlorophenyl group, a hydroxy group, a methylphenylsulfonyl group, and a pyrrol-2-one group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, a possible starting point could be the synthesis of the pyrrol-2-one core, followed by the addition of the various substituents through reactions such as nucleophilic substitution or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl and chlorophenyl groups are both aromatic and would contribute to the overall stability of the molecule. The hydroxy group could potentially form hydrogen bonds, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the various functional groups present. For example, the hydroxy group could potentially be deprotonated to form a nucleophile, while the sulfonyl group could act as an electrophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxy group could increase its solubility in polar solvents, while the aromatic rings could increase its stability .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Rearrangement and Coordination : A study on the rearrangement and coordination of related compounds with nickel centers showcases the potential of such chemicals in synthesizing complex metal-organic frameworks and investigating their electrochemical properties (Bermejo et al., 2000).
- Crystal Structure Determination : The crystal structure of chain-functionalized pyrroles, which are important candidates as antitumoral agents, has been determined, highlighting the importance of these compounds in drug design and development (Silva et al., 2012).
Enhancement of Electronic Materials
- Organic Solar Cells : A study demonstrated the enhancement of conductivity and work function in organic solar cells through the doping of poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with dopamine, indicating the potential of related compounds in improving the efficiency of electronic devices (Zeng et al., 2020).
Pharmaceutical Research
- Antimicrobial Activity : The one-pot three-component synthesis of novel derivatives showed significant antimicrobial activity, underlining the therapeutic potential of such compounds in addressing bacterial infections (Akbari et al., 2022).
Future Directions
Properties
IUPAC Name |
1-benzyl-2-(4-chlorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4S/c1-16-7-13-20(14-8-16)31(29,30)23-21(18-9-11-19(25)12-10-18)26(24(28)22(23)27)15-17-5-3-2-4-6-17/h2-14,21,27H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGNLKGQVBBHDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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